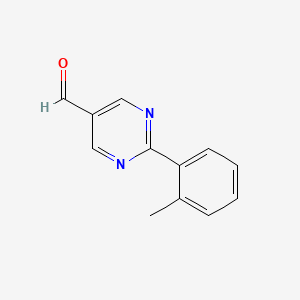

2-(2-Methylphenyl)pyrimidine-5-carbaldehyde

Description

2-(2-Methylphenyl)pyrimidine-5-carbaldehyde is an aromatic aldehyde featuring a pyrimidine ring substituted at the 2-position with a 2-methylphenyl group and a formyl (-CHO) group at the 5-position. This compound is of interest in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediate preparation. Its structure combines the electron-deficient pyrimidine core with a sterically demanding methylphenyl substituent, enabling unique reactivity in enantioselective C–C bond-forming reactions .

Properties

IUPAC Name |

2-(2-methylphenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9-4-2-3-5-11(9)12-13-6-10(8-15)7-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDAXYCLTUUWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424353 | |

| Record name | 2-(2-methylphenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-73-5 | |

| Record name | 2-(2-methylphenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Bis-Boc Protected Guanidines

The preparation starts with the synthesis of bis-Boc-protected guanidines from aromatic amines. For 2-methylphenyl derivatives, 2-methyl-4-bromoaniline is used as the aromatic amine.

- Aromatic amine (e.g., 2-methyl-4-bromoaniline) is reacted with N,N′-bis-Boc-1H-pyrazole-1-carboxamidine in chloroform at reflux for 5 hours.

- The product, bis-Boc-protected guanidine, is purified by column chromatography.

Deprotection to Yield N-(2-methylphenyl)guanidine

- The bis-Boc guanidine is treated with trifluoroacetic acid (TFA) in dichloromethane at 50°C for 5 hours to remove Boc groups.

- The resulting N-(2-methylphenyl)guanidine trifluoroacetate salt is isolated as a colorless solid.

Table 1: Yields of Bis-Boc Guanidines and Guanidines for 2-Methylphenyl Derivative

| Entry | Aromatic Amine Substituent | Bis-Boc Guanidine Yield (%) | Guanidine Yield (%) |

|---|---|---|---|

| 4d | 2-CH3, 4-Br | 68 | 68 |

Note: The 2-methyl-4-bromoaniline derivative (entry 4d) shows moderate yields in both steps.

Preparation of Bis(hexafluorophosphate) Arnold Salt (Formyl Source)

The bis(hexafluorophosphate) Arnold salt (1d) is synthesized from malonic acid and trichlorophosphate in DMF, followed by precipitation with ammonium hexafluorophosphate.

- Reaction conditions: 0°C addition of trichlorophosphate to DMF, then malonic acid added, stirred at 90°C for 7 hours.

- Precipitation with NH4PF6 in ice water yields the Arnold salt as a light yellow solid.

- Yield: 64%; melting point: 200–203°C.

The Arnold salt 1d is stable, non-hygroscopic, and safer than perchlorate analogs.

Condensation to Form 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde

Reaction Conditions

- N-(2-methylphenyl)guanidine trifluoroacetate (5d) is reacted with bis(hexafluorophosphate) Arnold salt (1d) in a mixture of methanol and water (3:1).

- Potassium carbonate is used as the base.

- The reaction is stirred at 50°C for approximately 12 hours.

- The product is isolated by extraction and purified by column chromatography.

Reaction Optimization Data

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3 | K2CO3 | CH3OH/H2O (3:1) | 3 | 92 (for 5a) |

| 4 | Na2CO3 | CH3OH/H2O (3:1) | 5 | 90 (for 5a) |

| 5 | NaHCO3 | CH3OH/H2O (3:1) | 6 | 80 (for 5a) |

| 2 | K2CO3 | CH3OH | 5 | 85 (for 5a) |

Note: Potassium carbonate in methanol/water mixture gives the best yields and reaction times.

Yield and Physical Data for 2-(4-bromo-2-methylphenyl)amino-pyrimidine-5-carbaldehyde

| Compound | Yield (%) | Appearance | Melting Point (°C) | 1H NMR (DMSO-d6, 500 MHz) Highlights |

|---|---|---|---|---|

| 6d | 83 | Pink solid | 189–191 | δ = 9.90 (s, 1H, aldehyde), 2.20 (s, 3H, methyl) |

| 13C NMR (DMSO-d6) Highlights | HRMS (ESI) Found (m/z) | Calculated (m/z) |

|---|---|---|

| δ = 189.2 (aldehyde C), 18.1 (methyl C) | 292.0076 (M+H)+ | 292.0080 |

This compound corresponds closely to the target this compound, with a 4-bromo substituent on the phenyl ring.

Summary Table of Preparation Steps and Yields

| Step | Starting Material(s) | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1. Bis-Boc guanidine synthesis | 2-methyl-4-bromoaniline + bis-Boc reagent | Reflux in CHCl3, 5 h | Bis-Boc guanidine (4d) | 68 |

| 2. Guanidine deprotection | Bis-Boc guanidine (4d) | TFA/CHCl3, 50°C, 5 h | N-(2-methylphenyl)guanidine trifluoroacetate (5d) | 68 |

| 3. Arnold salt synthesis | Malonic acid + trichlorophosphate | DMF, 90°C, 7 h + NH4PF6 | Bis(hexafluorophosphate) Arnold salt (1d) | 64 |

| 4. Condensation to pyrimidine | Guanidine (5d) + Arnold salt (1d) | K2CO3, MeOH/H2O, 50°C, 12 h | This compound (6d) | 83 |

Research Findings and Notes

- The bis(hexafluorophosphate) Arnold salt is preferred due to its stability and safety profile compared to perchlorate or tetrafluoroborate salts.

- The guanidine intermediate synthesis is sensitive to steric and electronic effects; electron-withdrawing groups or steric hindrance can reduce yields or prevent formation.

- Potassium carbonate in a methanol/water solvent system provides optimal conditions for the condensation reaction.

- The overall synthetic route is efficient, providing good yields of the target aldehyde-substituted pyrimidines.

- Characterization data (NMR, HRMS, IR) confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid.

Reduction: 2-(2-Methylphenyl)pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylphenyl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde with analogs differing in substituents:

*Note: LogP (partition coefficient) and PSA (polar surface area) for the target compound are inferred from structural analogs.

Key Observations:

- Electron-Deficient Pyrimidine Core : All compounds share a pyrimidine ring, making them electron-deficient and reactive toward nucleophilic additions at the aldehyde position .

- Thioether Groups (e.g., ethylsulfanyl): Elevate lipophilicity (higher LogP), favoring membrane permeability in bioactive molecules . Amino Groups: Increase polarity and hydrogen-bonding capacity, useful in coordination chemistry or drug design . Methylphenyl Group: Balances steric hindrance and lipophilicity, making the compound versatile in asymmetric catalysis .

Asymmetric Catalysis

This compound exhibits superior performance in enantioselective additions compared to simpler analogs. For example:

- In diisopropylzinc additions, the methylphenyl group induces oriented prochirality, enabling high enantiomeric excess (ee) without chiral auxiliaries .

- Comparison with 2-(Trialkylsilylethynyl) Analogs : While silyl-substituted analogs (e.g., tert-butyldimethylsilylethynyl) show enhanced autocatalytic behavior, the methylphenyl variant offers better crystallinity and ease of purification .

Pharmaceutical Intermediates

- Amino Derivatives: 2-Aminopyrimidine-5-carbaldehyde is a precursor for kinase inhibitors, but its high polarity limits bioavailability compared to the methylphenyl analog .

- Fluorinated Analogs : 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is explored in PET tracers due to fluorine's isotopic properties, though synthetic complexity is higher .

Biological Activity

2-(2-Methylphenyl)pyrimidine-5-carbaldehyde, with the CAS number 876710-73-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant case studies and research findings.

Target Pathways

The compound is primarily known for its role as a precursor in the synthesis of bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Bosutinib acts on the BCR-ABL pathway, inhibiting the proliferation of leukemia cells through its action on specific kinases involved in cell signaling pathways.

Biochemical Pathways

Research indicates that this compound may influence various biochemical pathways. It has been shown to modulate cell signaling, gene expression, and cellular metabolism. The compound's interaction with biomolecules can lead to enzyme inhibition or activation, affecting downstream cellular processes.

Pharmacokinetics

Absorption and Distribution

The compound exhibits high gastrointestinal absorption and is a known inhibitor of cytochrome P450 1A2 (CYP1A2), which may influence its metabolism and interaction with other drugs.

Bioavailability

In studies involving similar pyrimidine derivatives, favorable pharmacokinetic profiles were observed, suggesting that this compound may also possess significant oral bioavailability .

Biological Activities

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, certain analogs have demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . Although specific data for this compound is limited, its structural similarities to other active pyrimidines suggest potential activity in this area.

Anticancer Properties

The compound's role in the synthesis of bosutinib positions it within the context of cancer therapeutics. In vitro studies have shown that related compounds can exhibit selective toxicity toward cancer cells while sparing normal cells. For example, some derivatives have demonstrated potent inhibitory effects on various cancer cell lines with IC50 values significantly lower than those for non-cancerous cell lines .

Study 1: Anticancer Activity

A study investigating a series of pyrimidine derivatives reported that compounds similar to this compound exhibited strong inhibitory effects on MDA-MB-231 triple-negative breast cancer cells. The most potent compounds showed IC50 values around 0.126 μM against these cancer cells while displaying much weaker effects on non-cancerous MCF10A cells .

Study 2: Anti-inflammatory Activity

In another investigation focusing on pyrimidine derivatives' anti-inflammatory properties, it was found that certain compounds effectively suppressed COX-1 and COX-2 activities in vitro. The selectivity index for these compounds indicated a preference for COX-2 inhibition over COX-1, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Findings

| Biological Activity | IC50/ED50 Values | Notes |

|---|---|---|

| COX-2 Inhibition | ~0.04 μmol | Comparable to celecoxib |

| Anticancer (MDA-MB-231) | ~0.126 μM | Selective toxicity towards cancer cells |

| Gastrointestinal Absorption | High | Potential for significant oral bioavailability |

| CYP1A2 Inhibition | Yes | May affect drug interactions |

Q & A

Q. What are the common synthetic routes for 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde?

- Methodological Answer : A scalable synthesis involves multi-step reactions starting from halogenated pyrimidine precursors. For example, 5-bromo-2-iodopyrimidine can undergo Sonogashira coupling with alkynes (e.g., tert-butyldimethylsilylacetylene) followed by formylation to introduce the aldehyde group. Recrystallization from solvent mixtures (e.g., cumene/ethyl acetate) yields high-purity crystals . Key intermediates should be characterized via /-NMR and LC-MS to confirm structural integrity.

Q. How can the physicochemical properties of this compound be experimentally determined?

- Methodological Answer :

- LogP : Measure via reversed-phase HPLC using a C18 column and a gradient of acetonitrile/water. Compare retention times against standards with known LogP values .

- Polar Surface Area (PSA) : Calculate using software like ChemAxon or Molinspiration based on the molecular structure .

- Crystallinity : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry and confirms the aldehyde’s orientation .

Q. What analytical techniques are critical for characterizing its purity and stability?

- Methodological Answer :

- HPLC-PDA : Assess purity (>98%) and detect degradation products under stress conditions (e.g., heat, light).

- FT-IR : Confirm the presence of aldehyde (C=O stretch ~1700 cm) and aromatic C-H stretches.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability up to decomposition temperatures .

Advanced Research Questions

Q. How can enantioselective C–C bond formation be achieved using this aldehyde?

- Methodological Answer : Employ asymmetric autocatalysis with organozinc reagents (e.g., diisopropylzinc). The prochiral aldehyde reacts with the nucleophile, and chirality is induced via chiral catalysts (e.g., (S)-proline derivatives). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Crystallize products to confirm absolute configuration via SXRD .

Q. What strategies address challenges in crystallographic refinement for derivatives of this compound?

- Methodological Answer :

- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement. Validate with R and merging statistics.

- Disorder Handling : Apply PART/SAME restraints for flexible substituents (e.g., methylphenyl groups).

- High-Resolution Data : Collect at synchrotron sources (λ < 1 Å) to resolve electron density ambiguities .

Q. How can computational methods predict collision cross-section (CCS) values for mass spectrometry applications?

- Methodological Answer : Use tools like MOBCAL or CCSondemand with optimized molecular geometries (DFT at B3LYP/6-31G* level). Compare predicted CCS to experimental IM-MS data. Adjust gas-phase charge states to match ionization conditions (e.g., ESI+ mode) .

Q. What structural modifications enhance bioactivity in drug discovery contexts?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., ethylthio, fluorophenyl) via reductive amination or Suzuki coupling. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Aptamer Design : Incorporate the aldehyde into nucleic acid aptamers via Schiff base formation. Validate binding via SPR or ITC .

Q. How are mechanistic insights into its reactivity in nucleophilic additions obtained?

- Methodological Answer : Conduct kinetic studies under varying conditions (solvent polarity, temperature). Use -NMR to track aldehyde proton disappearance. DFT calculations (e.g., Gaussian) model transition states and identify rate-limiting steps. Compare Hammett σ values for substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.